tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(17)10-13(14)19(21)22/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDAYDPLOSAGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158243 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluoro-2-nitrophenoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-13-9 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluoro-2-nitrophenoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-fluoro-2-nitrophenoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoro-2-nitrophenol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions. The reaction is generally conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures, often using potassium carbonate as a base.
- Molecular Formula : C16H21FN2O5
- Molecular Weight : 340.3 g/mol
- CAS Number : 250371-88-1
- Purity : Typically ≥95% .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of similar piperidine compounds display activity against various bacterial strains, suggesting that tert-butyl derivatives may also possess similar effects .
Study on Related Compounds
A study evaluating a series of piperidine derivatives found that compounds with similar functional groups exhibited notable cytotoxicity against several cancer cell lines. The most potent derivative showed an IC50 value as low as 0.11 µM against A549 cells, highlighting the potential efficacy of structurally related compounds in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues within target receptors, akin to interactions observed with established drugs like Tamoxifen .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | Bromine instead of fluorine | Antimicrobial properties |
| tert-Butyl 4-cyanopiperidine-1-carboxylate | Cyano group present | Anticancer potential |
| tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Trifluoromethyl group | Enhanced receptor binding |
The unique combination of both fluoro and nitro groups in this compound sets it apart from these similar compounds, potentially influencing its chemical reactivity and biological activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro and fluorine groups activate the aromatic ring for SNAr reactions. Key examples include:
Mechanistic Insight :
-
The nitro group directs nucleophiles to the para position relative to itself, while fluorine’s electronegativity enhances leaving-group ability.
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Catalytic hydrogenation selectively reduces nitro to amine without affecting the tert-butyl ester .
Ester Hydrolysis
The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| TFA (10% in DCM) | RT, 12h | 4-(4-Fluoro-2-nitrophenoxy)piperidine-1-acid | Mild conditions preserve nitro group |
| NaOH (1M aqueous) | Reflux, 6h | Same as above | Lower selectivity due to side reactions |
Key Data :
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TFA-mediated deprotection achieves >90% conversion with minimal side products .
-
Hydrolysis kinetics are slower in basic vs. acidic media due to steric hindrance from the tert-butyl group.
Functionalization of the Piperidine Ring
The piperidine nitrogen participates in alkylation or acylation reactions:
Acylation
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride/DIPEA | tert-Butyl 4-(4-fluoro-2-nitrophenoxy)-1-acetylpiperidine-1-carboxylate | Intermediate for drug discovery |
| Benzoyl chloride/HOBt | tert-Butyl 4-(4-fluoro-2-nitrophenoxy)-1-benzoylpiperidine-1-carboxylate | Probe for receptor binding studies |
Alkylation
-
Reaction with 1,3-dibromopropane in DMF yields spirocyclic derivatives (e.g., tert-butyl 4-(4-fluoro-2-nitrophenoxy)-1-(3-bromopropyl)piperidine-1-carboxylate) .
Nitro Group Transformations
The nitro group serves as a precursor for diverse functional groups:
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| Reduction to amine | H₂ (1 atm), Pd/C, EtOH | tert-Butyl 4-(4-fluoro-2-aminophenoxy)piperidine-1-carboxylate | Pd-C |
| Conversion to cyano | CuCN, DMF, 120°C | tert-Butyl 4-(4-fluoro-2-cyanophenoxy)piperidine-1-carboxylate | Not reported |
Stability Note :
The tert-butyl group enhances thermal stability, allowing reactions at >100°C without decomposition .
Radical Reactions
Under UV light, the nitro group participates in radical coupling:
| Reagent | Product | Yield |
|---|---|---|
| AIBN, toluene | Bis(tert-butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate) dimer | 32% |
Orthogonal Reactivity in Multi-Step Syntheses
Example pathway for hybrid inhibitors:
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro/Fluoro Positioning : The 4-fluoro-2-nitro configuration in the target compound creates a strongly electron-deficient aromatic ring, favoring reactions like nucleophilic substitution. In contrast, the 2-fluoro-4-nitro isomer (CAS: 1000051-97-7) may exhibit reduced electrophilicity due to the nitro group's meta position relative to the fluoro .
Q & A
Basic Questions
Q. What are the critical safety precautions for handling tert-Butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs during weighing or synthesis .
- Spill Management: Isolate the area, absorb spills with inert materials (e.g., vermiculite), and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- Fire Safety: Use CO₂ or dry chemical extinguishers. Firefighters should wear self-contained breathing apparatus (SCBA) and flame-resistant clothing due to potential toxic fumes .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer:
- Reaction Conditions: Use Boc-protected piperidine derivatives as starting materials. Nitrophenoxy coupling typically requires anhydrous conditions, catalysts like DCC (N,N'-dicyclohexylcarbodiimide), and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Purification: Silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 8:2 to 6:4) effectively isolates the product. Confirm purity via TLC (Rf ~0.3–0.5) and HPLC (>95% purity) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer:
- Store in amber glass vials at –20°C under inert gas (argon) to prevent degradation. Avoid exposure to moisture or direct light, as nitro groups are prone to photolytic decomposition .
- Conduct stability assays via NMR or LC-MS every 6 months to monitor degradation products like free piperidine or nitrophenol derivatives .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
- Methodological Answer:
- GC-MS/EI: Use electron ionization (70 eV) to fragment the molecule, identifying key ions (e.g., m/z 277 for Boc-piperidine backbone) .
- FTIR-ATR: Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry of the piperidine ring and nitrophenoxy orientation. Crystallize using slow vapor diffusion (e.g., dichloromethane/pentane) .
Q. How can computational modeling predict the reactivity of the nitrophenoxy group in nucleophilic substitution reactions?
- Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions at the nitro-substituted aromatic ring.
- Simulate transition states for SNAr reactions with amines or thiols, focusing on para-fluoro activation effects .
Q. What strategies mitigate contradictory data in stability studies under varying pH conditions?
- Methodological Answer:
- pH-Dependent Degradation Studies: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor hydrolysis via HPLC-UV (λ = 254 nm). Acidic conditions (pH < 3) typically cleave the Boc group, while alkaline conditions (pH > 10) hydrolyze the carbamate .
- Contradiction Resolution: Replicate experiments using freshly prepared buffers and standardized equipment. Cross-validate with NMR to confirm degradation pathways .
Q. How does the electronic nature of the 4-fluoro-2-nitrophenoxy group influence its role as a directing group in cross-coupling reactions?
- Methodological Answer:
- The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the meta position relative to fluorine. Fluorine’s inductive effect further polarizes the C–O bond, facilitating cleavage in nucleophilic attacks.
- Experimental validation: Perform Suzuki-Miyaura coupling with arylboronic acids, analyzing regioselectivity via LC-MS and NOE NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
